![molecular formula C18H12N4O6S2 B14795825 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is a complex organic compound known for its unique chemical structure and properties It is a derivative of quinoxaline and phenazine, which are heterocyclic compounds containing nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid typically involves the reaction of o-phenylenediamine with catechol under specific conditions. The process includes the following steps:
Condensation Reaction: o-Phenylenediamine reacts with catechol in the presence of a catalyst to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the quinoxalino[3,2-i]phenazine core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxalino[3,2-i]phenazine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with different properties.
Substitution: The sulfonic acid groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinoxalino[3,2-i]phenazine derivatives with different functional groups, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic compounds.
Biology: Studied for its potential as a fluorescent probe in bioimaging and as a molecular marker.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with proteins and enzymes, affecting their activity and function.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: A simpler heterocyclic compound with similar core structure but lacking the phenazine and sulfonic acid groups.
Phenazine: Another heterocyclic compound with a similar structure but different functional groups.
Dihydroquinoxalino[2,3-b]phenazine: A related compound with different substitution patterns and properties.
Uniqueness
7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid is unique due to its specific substitution pattern and the presence of sulfonic acid groups, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific interactions with biological molecules and advanced materials.
Propiedades
Fórmula molecular |
C18H12N4O6S2 |
|---|---|
Peso molecular |
444.4 g/mol |
Nombre IUPAC |
7,12-dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid |
InChI |
InChI=1S/C18H12N4O6S2/c23-29(24,25)15-5-1-3-9-17(15)21-13-8-12-14(7-11(13)19-9)22-18-10(20-12)4-2-6-16(18)30(26,27)28/h1-8,19,21H,(H,23,24,25)(H,26,27,28) |
Clave InChI |
UIJICWJYJZJZJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)S(=O)(=O)O)NC3=C(N2)C=C4C(=C3)N=C5C=CC=C(C5=N4)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,4aR,6aR,7R,9S,10aS,10bR)-Methyl 9-acetoxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxododecahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B14795743.png)
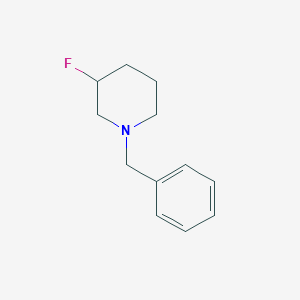
![3-[dimethyl-[3-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B14795747.png)
![tert-butyl N-[5-[[3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-6-oxo-6-(4-pyridin-4-ylpiperazin-1-yl)hexyl]carbamate](/img/structure/B14795748.png)
![2-amino-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14795752.png)
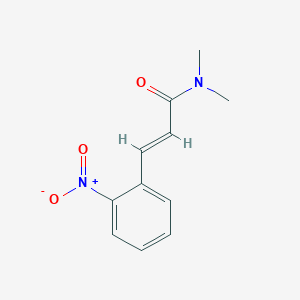
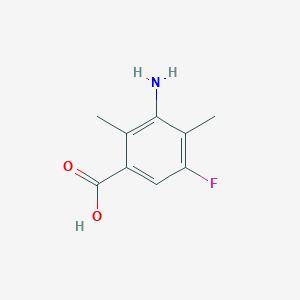
![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide hydrate](/img/structure/B14795782.png)
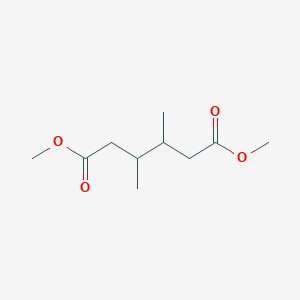
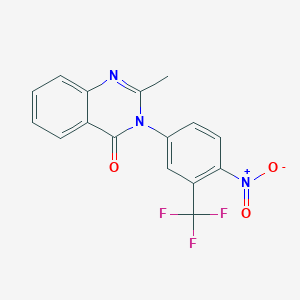
![1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride](/img/structure/B14795811.png)
![2-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14795819.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
